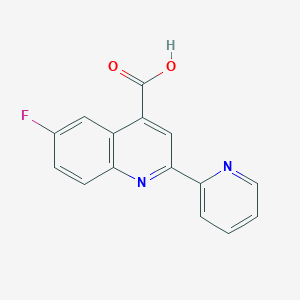

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Description

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound characterized by a quinoline core substituted with a fluorine atom at position 6, a pyridin-2-yl group at position 2, and a carboxylic acid moiety at position 4 (Figure 1). Its molecular formula is C₁₅H₉FN₂O₂, with a molecular weight of 268.25 g/mol . The compound is synthesized via the Pfitzinger reaction, involving condensation of 5-fluoroisatin with 2-acetylpyridine under basic conditions, yielding a 46% product with confirmed spectral data (¹H NMR: δ 14.05–7.53 ppm) . The fluorine substituent enhances lipophilicity and metabolic stability, while the pyridin-2-yl group contributes to π-stacking interactions in biological targets .

Properties

IUPAC Name |

6-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYDBUGWRSEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and 6-fluoroquinoline.

Condensation Reaction: The starting materials undergo a condensation reaction to form the quinoline core structure.

Carboxylation: The quinoline derivative is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid has been investigated for its potential as an anticancer agent . Research indicates that it can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanism involves the inhibition of specific protein kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Leukemia | 0.5 | Inhibition of cell proliferation |

| B16 Melanoma | 0.3 | Induction of apoptosis |

| MCF-7 Breast Cancer | 0.8 | Cell cycle arrest (G0/G1 phase) |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. Its mode of action may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Efficacy

A significant study conducted by the National Cancer Institute evaluated over 200 derivatives for anticancer activity. The findings revealed that 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid exhibited potent activity against various cancer cell lines, with IC50 values in the low micromolar range. The compound's ability to selectively target cancerous cells enhances its therapeutic potential while minimizing side effects.

Case Study Summary:

- Objective: Evaluate anticancer properties.

- Method: Screening of derivatives.

- Results: Significant inhibition observed in multiple cancer cell lines.

Antimalarial Activity

Research has also highlighted the antimalarial potential of this compound. It has been shown to exhibit moderate to high potency against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibiting translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite .

Table 3: Antimalarial Activity Data

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | 120 | >100 |

| DDD107498 (optimized derivative) | <10 | >100 |

Synthesis and Industrial Applications

The synthesis of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction. This method allows for efficient production while maintaining high purity levels.

Industrial Production Methods:

- Reagents: Use of palladium catalysts.

- Conditions: Reactions conducted under controlled temperatures to optimize yield.

- Scale-Up: Continuous flow reactors can enhance production efficiency.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division. The compound’s fluorine atom enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 2

2-Phenyl Derivatives

- However, the absence of a nitrogen-containing aromatic ring may limit target binding specificity compared to pyridinyl analogs .

- NSC 368390 (DuP-785) : 2-(2'-Fluoro-1,1'-biphenyl-4-yl) substitution increases steric bulk and hydrophobicity, enhancing water solubility (as a sodium salt) and antitumor efficacy. It inhibits dihydroorotate dehydrogenase, depleting pyrimidine nucleotides (IC₅₀: 25–75 µM in clone A colon cancer cells) .

Other Pyridinyl Derivatives

- 6-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS: 5110-02-1): Methyl at position 6 increases steric hindrance, which may reduce enzymatic metabolism compared to fluorine-substituted analogs .

Substituent Variations at Position 6

Halogen-Substituted Analogs

- 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Chlorine’s larger atomic radius may enhance halogen bonding but reduce bioavailability compared to fluorine. Used in antitubercular studies (e.g., compound 7i: IC₅₀ ~1 µM against Mtb gyrase) .

- 6-Methoxy-2-arylquinoline-4-carboxylic acids (e.g., 4b): Methoxy groups improve P-glycoprotein inhibition (e.g., 4b: IC₅₀ = 3.2 µM in MDR cancer cells) but reduce metabolic stability due to oxidative demethylation risks .

Carboxylic Acid Derivatives

- Ester/Amide Derivatives: Conversion of the carboxylic acid to esters (e.g., methyl ester 6a) or amides (e.g., compound 45 in ) enhances cell permeability but may require hydrolysis for activation. For example, 6-fluoro-2-(3-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide (45) shows multi-stage antimicrobial activity .

Physicochemical Properties and Solubility

Biological Activity

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is synthesized through a multi-step process involving condensation reactions and carboxylation. The presence of the fluorine atom at the 6-position enhances its lipophilicity and binding interactions with biological targets, making it a unique candidate for pharmacological studies.

Synthesis Overview

- Starting Materials : 2-Aminopyridine and 6-Fluoroquinoline.

- Condensation Reaction : Formation of the quinoline core.

- Carboxylation : Introduction of the carboxylic acid group at the 4-position.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Antimicrobial Properties

Research indicates that 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid exhibits promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for Gram-positive and Gram-negative bacteria have been reported, showcasing its potential as an antimicrobial agent:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies revealed that it inhibits cell proliferation and induces apoptosis, with an IC50 value indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 168.78 |

Mechanistically, it appears to inhibit topoisomerase II, disrupting DNA replication and leading to cell death.

The mechanism of action involves the compound's interaction with specific molecular targets, particularly protein kinases involved in cell cycle regulation and apoptosis pathways. The fluorine atom enhances binding affinity, allowing for more effective inhibition of these targets.

Key Targets

- Topoisomerase II : Disruption of DNA replication.

- Protein Kinases : Regulation of cell cycle progression.

Case Studies

Several studies have highlighted the efficacy of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid in various biological assays:

- Antimicrobial Assays : Demonstrated effectiveness against multiple bacterial strains, with significant reductions in bacterial growth observed.

- Cytotoxicity Studies : Showed that treatment with the compound resulted in increased apoptosis rates in cancer cells compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, and what key reaction conditions influence yield?

- Answer : Synthesis involves multi-step reactions, often starting with condensation of pyridine derivatives with fluorinated quinoline precursors. For analogous compounds, PyBOP-mediated coupling in DMF with N-methylmorpholine (NMM) as a base achieved 59% yield (). Key factors include:

- Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity.

- Coupling agents : PyBOP or EDC/HOBt for amide bond formation.

- Purification : Column chromatography (e.g., Zorbax SB-C18) with gradient elution improves purity ().

- Table 1 compares methods for analogous quinolines:

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| PyBOP-mediated coupling | 59% | DMF, NMM, room temperature | |

| RuO₂/NaIO₄ oxidation | 29–36% | CCl₄/MeCN, aerobic conditions | |

| Chiral amine addition | High | Boc-protected intermediates |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Critical techniques include:

- ¹H/¹³C NMR : Resolves substituent positions on the quinoline ring (e.g., fluorine and pyridinyl groups) ().

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks for C₁₆H₁₀F₂N₂O₂) ().

- HPLC : Assesses purity (>95% for reliable bioactivity data) ( ).

Q. What are the typical functionalization reactions for modifying the quinoline core?

- Answer : The carboxylic acid and fluorine groups enable diverse reactions:

- Nucleophilic substitution : Fluorine at position 6 can be replaced with amines or thiols under basic conditions ().

- Esterification : Carboxylic acid reacts with alcohols (e.g., ethanol) using H₂SO₄ catalysis ( ).

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions modify the pyridinyl group ( ).

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low reactivity in fluorinated intermediates?

- Answer : Strategies include:

- Temperature modulation : Reflux in THF instead of room-temperature reactions ().

- Catalyst screening : RuO₂/NaIO₄ oxidations improve efficiency in CCl₄/MeCN ().

- Protecting groups : Boc-protected amines prevent side reactions during multi-step syntheses ( ).

Q. What computational methods predict the binding affinity of this compound with biological targets?

- Answer : Use:

- Molecular docking (AutoDock/Vina) : Models interactions with enzyme active sites (e.g., DNA gyrase for fluoroquinolones) ( ).

- MD simulations : Assess stability of protein-ligand complexes over 100+ ns trajectories ().

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial activity ().

Q. How do structural analogs resolve contradictions in reported biological activities?

- Answer : Systematic comparisons are essential:

- Fluorine position : 6-Fluoro derivatives show higher antimicrobial activity than 7-Fluoro analogs ().

- Pyridinyl vs. phenyl groups : Pyridinyl enhances solubility and target affinity ( ).

- Table 2 highlights bioactivity trends:

| Derivative | Bioactivity (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|

| 6-Fluoro-2-(pyridin-2-yl) | 1.2 µM | Pyridinyl + 6-F | |

| 6-Chloro-2-(phenyl) | 5.8 µM | Chlorine substitution |

Q. What strategies validate the stability of this compound under long-term storage?

- Answer :

- Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC ().

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation ().

- Lyophilization : Enhances stability of carboxylic acid derivatives ( ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.